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Compound of Interest

Compound Name: Cyclooctanone, 5-phenyl-

Cat. No.: B15495123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, the comprehensive characterization

of novel molecules is paramount. This guide provides a comparative analysis of computational

and experimental data for 5-phenylcyclooctanone. Due to a notable scarcity of publicly

available experimental data for this specific molecule, we present a framework for its

characterization by leveraging computational chemistry. This approach is juxtaposed with

available experimental data for a structurally similar and well-documented compound, 4-

phenylcyclohexanone, to offer a tangible reference point for validation and comparison.

This guide serves as a practical illustration of how computational methods can be employed to

predict the physicochemical and spectroscopic properties of a molecule of interest, providing

valuable insights in the absence of direct experimental evidence.

Data Presentation: A Comparative Overview
The following tables summarize the available experimental data for 4-phenylcyclohexanone

and provide a template for the predicted computational data for 5-phenylcyclooctanone. This

structure is designed for ease of comparison, highlighting the data points essential for chemical

characterization.

Table 1: Physical Properties
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Property
5-Phenylcyclooctanone
(Computational Prediction)

4-Phenylcyclohexanone
(Experimental)

Molecular Formula C₁₄H₁₈O C₁₂H₁₄O[1][2][3][4][5][6]

Molecular Weight 202.30 g/mol 174.24 g/mol [1][2][3][4]

Melting Point Predicted Value 73-77 °C[1][2][7]

Boiling Point Predicted Value 158-160 °C at 16 mmHg[7]

Density Predicted Value 0.97 g/cm³ (at 25 °C)[7]

Table 2: Spectroscopic Data

Spectroscopic Data
5-Phenylcyclooctanone
(Computational Prediction)

4-Phenylcyclohexanone
(Experimental)

¹H NMR

Predicted chemical shifts

(ppm) and coupling constants

(Hz) for protons on the

cyclooctanone and phenyl

rings.

¹H NMR data is available and

indicates characteristic signals

for the phenyl and

cyclohexanone protons.[5][8]

¹³C NMR

Predicted chemical shifts

(ppm) for carbons of the

carbonyl group, cyclooctanone

ring, and phenyl ring.

¹³C NMR data is available,

showing distinct signals for the

carbonyl, phenyl, and

cyclohexanone carbons.

IR Spectroscopy

Predicted vibrational

frequencies (cm⁻¹) for key

functional groups, including the

C=O stretch of the ketone and

C-H stretches of the aromatic

and aliphatic portions.

IR spectra show a strong

absorption for the C=O stretch,

characteristic of a ketone, and

absorptions corresponding to

the aromatic ring.[3][9]

Mass Spectrometry

Predicted mass-to-charge ratio

(m/z) for the molecular ion and

major fragment ions.

GC-MS data is available,

showing the molecular ion

peak and characteristic

fragmentation patterns.[3]
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Experimental and Computational Protocols
To ensure the reproducibility and accuracy of the data presented, detailed methodologies are

crucial. Below are the standard experimental protocols for characterizing a compound like 4-

phenylcyclohexanone and the proposed computational protocols for predicting the properties of

5-phenylcyclooctanone.

Experimental Protocols for 4-Phenylcyclohexanone
The experimental data for 4-phenylcyclohexanone cited in this guide are typically obtained

through the following standard laboratory techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d

(CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane

(TMS) internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. Samples can be prepared as a thin film, a KBr pellet, or analyzed using

an Attenuated Total Reflectance (ATR) accessory. The absorption frequencies are reported in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often

coupled with a gas chromatograph (GC-MS) for separation. The ionization method is

typically electron ionization (EI), and the mass-to-charge ratios (m/z) of the resulting ions are

recorded.

Physical Property Measurement: Melting points are determined using a melting point

apparatus. Boiling points are determined under reduced pressure to prevent decomposition.

Computational Protocols for 5-Phenylcyclooctanone
The following computational methods are proposed for predicting the properties of 5-

phenylcyclooctanone:

Geometry Optimization and Conformational Analysis: The three-dimensional structure of 5-

phenylcyclooctanone would first be optimized using a quantum mechanical method, such as
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Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). A

conformational search would be performed to identify the lowest energy conformers, which is

crucial for a flexible molecule like a cyclooctanone derivative.

NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-

Independent Atomic Orbital (GIAO) method within a DFT framework.[10][11][12][13][14] The

calculated chemical shifts are then typically scaled against known experimental values for

similar compounds or a reference standard.

IR Spectra Prediction: Vibrational frequencies and their corresponding intensities are

calculated from the second derivatives of the energy with respect to atomic displacements.

[15][16][17][18][19] These calculations, also performed at the DFT level, can predict the

major absorption bands in the IR spectrum.

Mass Spectrometry Fragmentation Prediction: While direct prediction of mass spectra is

complex, computational methods can be used to calculate the energies of potential fragment

ions, providing insight into the likely fragmentation pathways under electron ionization.

Visualizing the Workflow and Molecular Structure
Diagrams are essential for representing complex workflows and relationships. The following

diagrams, generated using the DOT language, illustrate the comparative workflow and the

general structure of the molecules discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.jeol.com/products/scientific/nmr_software/NMRPredict.php
https://mestrelab.com/main-product/nmr-predict
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://www.nmrdb.org/
https://www.bruker.com/en/products-and-solutions/mr/nmr-software/mnova-predict.html
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/12547/1254710/DFT-calculated-IR-spectra-for-spectrum-feature-extraction/10.1117/12.2659074.full
https://apps.dtic.mil/sti/pdfs/AD1071437.pdf
https://www.researchgate.net/publication/315062753_Improved_Infrared_Spectra_Prediction_by_DFT_from_a_New_Experimental_Database
https://apps.dtic.mil/sti/trecms/pdf/AD1179071.pdf
https://iwaponline.com/wst/article/80/10/1967/71942/Density-function-theory-DFT-calculated-infrared
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Analysis Workflow

5-Phenylcyclooctanone (Target Molecule)

4-Phenylcyclohexanone (Reference Molecule)

Comparative Analysis

Computational Modeling

Geometry Optimization & Conformational Analysis

Spectra Prediction (NMR, IR)

Physical Property Prediction

Data Tabulation & Comparison

Predicted Data

Literature Search & Databases

Experimental Data Acquisition

Spectroscopic Data (NMR, IR, MS) Physical Properties

Experimental Data

Validation of Computational Methods

Characterization of 5-Phenylcyclooctanone
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General Molecular Structures

5-Phenylcyclooctanone

4-Phenylcyclohexanone

C14H18O
- Phenyl Group

- Cyclooctanone Ring
- Carbonyl Group

C12H14O
- Phenyl Group

- Cyclohexanone Ring
- Carbonyl Group

Structural Analogue

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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